1,2-Propanediamine, N,N,N',N'-tetramethyl-

Description

The exact mass of the compound 1,2-Propanediamine, N,N,N',N'-tetramethyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 84254. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,2-Propanediamine, N,N,N',N'-tetramethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediamine, N,N,N',N'-tetramethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

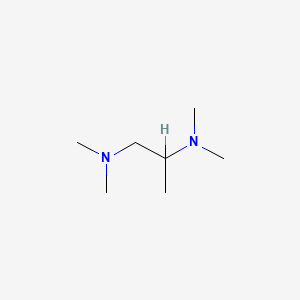

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N,2-N,2-N-tetramethylpropane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18N2/c1-7(9(4)5)6-8(2)3/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXXCHAGQCBNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902860 | |

| Record name | NoName_3433 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1822-45-3 | |

| Record name | N1,N1,N2,N2-Tetramethyl-1,2-propanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Propanediamine, N,N,N',N'-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1822-45-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N,N',N'-Tetramethyl-1,2-diaminopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-bis(dimethylamino)propane chemical structure and synonyms

This technical guide provides a comprehensive analysis of 1,2-bis(dimethylamino)propane (also known as N,N,N',N'-tetramethyl-1,2-propanediamine or TMPDA ).

Unlike its more common achiral analog TMEDA (tetramethylethylenediamine), the 1,2-propane backbone of TMPDA introduces a chiral center , breaking symmetry and offering unique steric properties for organometallic chelation and asymmetric synthesis.

Part 1: Chemical Identity & Structural Analysis

Core Identification

1,2-bis(dimethylamino)propane is a vicinal tertiary diamine. It serves as a critical bidentate ligand in organolithium chemistry, acting as a Lewis base to deaggregate metal complexes.

| Feature | Specification |

| IUPAC Name | N1,N1,N2,N2-tetramethylpropane-1,2-diamine |

| Common Synonyms | TMPDA; Tetramethyl-1,2-diaminopropane; 1,2-Bis(dimethylamino)propane |

| CAS Number | 1822-45-3 (Racemic) |

| Molecular Formula | C₇H₁₈N₂ |

| Molecular Weight | 130.23 g/mol |

| Chirality | Contains one stereocenter at C2.[1][2][3] Available as (R), (S), or racemate. |

Structural Logic & Isomerism

The structural distinction between TMPDA and its analogs is vital for process chemists. The methyl group on the ethylene bridge (C2 position) creates steric bulk that alters the "bite angle" when coordinating with metals like Lithium (Li) or Magnesium (Mg).

Figure 1: Structural relationship between TMEDA, 1,2-TMPDA, and 1,3-TMPDA, highlighting the impact on chelation chemistry.

Part 2: Physicochemical Profile[4]

The following data is critical for handling and process design. Note that the boiling point is slightly higher than TMEDA (120-122°C), affecting solvent removal protocols.

| Property | Value | Context for Protocol Design |

| Physical State | Colorless to pale yellow liquid | Viscosity is low; easily transferred via syringe. |

| Boiling Point | ~140-142°C (at 760 mmHg) | Requires vacuum distillation for efficient removal. |

| Density | ~0.78 - 0.82 g/mL | Lighter than water; forms organic upper layer. |

| Solubility | Miscible with H₂O, Ethanol, Ether | Hygroscopic; must be stored over desiccants (KOH/CaH₂). |

| Flash Point | ~25°C (Estimate) | Flammable. Use spark-proof equipment. |

| pKa | ~9.5 (Conjugate acid) | Strong base; incompatible with acidic protons. |

Part 3: Synthetic & Functional Applications[5][6]

Mechanism: Organolithium Deaggregation

In drug development, carbon-carbon bond formation often requires organolithium reagents (e.g., n-BuLi). In non-polar solvents, n-BuLi exists as unreactive hexamers.

TMPDA acts as a bidentate Lewis base :

-

Chelation: The nitrogen lone pairs coordinate to the Lithium atom.

-

Deaggregation: This breaks the hexameric n-BuLi into reactive dimers or monomers.

-

Activation: The "naked" carbanion becomes significantly more nucleophilic.

Why use 1,2-TMPDA over TMEDA?

-

Stereoselectivity: The chiral center at C2 can induce asymmetry in the lithiated substrate, allowing for enantioselective deprotonation (though sparteine is often superior, TMPDA is a tunable alternative).

-

Steric Bulk: The backbone methyl group alters the aggregate structure, potentially changing regioselectivity in ortho-lithiation reactions.

Application in Polymerization

Similar to TMEDA, 1,2-TMPDA is used as a catalyst for polyurethane foam initiation and as a ligand in Anionic Polymerization, controlling the microstructure (vinyl content) of polybutadiene.

Part 4: Experimental Protocols

Synthesis of 1,2-Bis(dimethylamino)propane

Method: Eschweiler-Clarke Methylation Objective: Convert 1,2-diaminopropane to the tertiary amine 1,2-TMPDA.

Reagents:

-

1,2-Diaminopropane (1.0 eq)

-

Formaldehyde (37% aq. solution, 5.0 eq)

-

Formic Acid (98%, 5.0 eq)

-

Sodium Hydroxide (NaOH) for neutralization.

Workflow Diagram:

Figure 2: Step-by-step synthesis of 1,2-TMPDA via Eschweiler-Clarke methylation.

Detailed Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a reflux condenser and dropping funnel. Cool the flask to 0°C.

-

Addition: Add 1,2-diaminopropane. Slowly add Formic acid (caution: exotherm). Subsequently, add Formaldehyde solution dropwise.

-

Reaction: Heat the mixture to reflux (approx. 100°C). Evolution of CO₂ indicates the reduction of the intermediate iminium ions is proceeding. Maintain reflux for 16 hours.

-

Quench: Cool to room temperature. Add HCl to ensure amine salts form, then remove volatiles (excess formaldehyde) via rotary evaporation if necessary.

-

Basification: Treat the residue with 25% NaOH solution until the pH is >12. The amine will separate as an oil.

-

Extraction: Extract the aqueous layer with Diethyl Ether (3x). Combine organic layers and dry over KOH pellets (removes water and traces of formic acid).

-

Purification: Fractionally distill the crude oil. Collect the fraction boiling at 140-142°C. Store under Argon.

Protocol: Usage in Ortho-Lithiation

Objective: Lithiation of a benzamide derivative using s-BuLi/TMPDA.

-

Drying: Ensure 1,2-TMPDA is distilled over CaH₂ prior to use.

-

Complexation: In a flame-dried flask under Argon, dissolve the substrate in anhydrous THF.

-

Addition: Add 1.1 equivalents of 1,2-TMPDA. Cool to -78°C.[4][5]

-

Lithiation: Add 1.1 equivalents of s-BuLi dropwise. The TMPDA coordinates the Li, increasing basicity and preventing aggregation.

-

Reaction: Stir for 1 hour at -78°C before adding the electrophile.

Part 5: Safety & Handling

Hazards:

-

Corrosive: Causes severe skin burns and eye damage (Category 1B).

-

Flammable Liquid: Flash point is low.[3] Vapors can travel to ignition sources.

-

Acute Toxicity: Harmful if swallowed or inhaled.

Storage:

-

Store in a flammables cabinet .

-

Keep under inert atmosphere (Nitrogen/Argon) to prevent oxidation and moisture absorption (which kills catalytic activity).

-

Incompatibilities: Strong oxidizing agents, acids, acid chlorides, copper, and brass.

References

-

PubChem. (n.d.). N,N,N',N'-Tetramethyl-1,2-diaminopropane (Compound). National Library of Medicine. Retrieved from [Link]

- Eschweiler, W. (1905). "Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd". Berichte der deutschen chemischen Gesellschaft, 38(1), 880–882.

- Clarke, H. T., et al. (1933). "The Action of Formaldehyde on Amines and Amino Acids". Journal of the American Chemical Society, 55(11), 4571–4587.

- Collum, D. B. (1992). "Is N,N,N',N'-Tetramethylethylenediamine a Good Ligand for Lithium?". Accounts of Chemical Research, 25(10), 448–454.

Sources

- 1. N,N,N′,N′-テトラメチル-1,3-プロパンジアミン ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,N,N`,N`-Tetramethylethylenediamine | ibresco [ibresco.com]

- 4. baranlab.org [baranlab.org]

- 5. uwindsor.ca [uwindsor.ca]

Chiral 1,2-Propanediamine Derivatives: A Comprehensive Technical Guide for Organometallic Chemistry

Abstract

Chiral 1,2-propanediamine and its derivatives have emerged as a cornerstone in the field of organometallic chemistry, particularly as privileged ligands for asymmetric catalysis. Their inherent chirality, coupled with the ability to form stable five-membered chelate rings with a diverse array of transition metals, provides a robust platform for the synthesis of highly effective and enantioselective catalysts. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, coordination chemistry, and catalytic applications of chiral 1,2-propanediamine derivatives. We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and present a critical analysis of their performance in key organometallic transformations, enabling readers to leverage these versatile ligands in their own research endeavors.

Introduction: The Significance of Chiral 1,2-Propanediamine in Asymmetric Catalysis

The quest for enantiomerically pure compounds is a paramount objective in modern chemistry, particularly in the pharmaceutical and fine chemical industries, where the biological activity of a molecule is often dictated by its stereochemistry. Asymmetric catalysis, employing chiral metal complexes, has proven to be one of the most powerful tools for achieving high levels of enantioselectivity. At the heart of these catalysts lie chiral ligands, which orchestrate the stereochemical outcome of a reaction by creating a chiral environment around the metal center.

Among the myriad of chiral ligands developed, C₂-symmetric diamines have garnered significant attention due to their ability to reduce the number of possible diastereomeric transition states, thereby enhancing enantioselectivity.[1] Chiral 1,2-propanediamine, the simplest chiral diamine, serves as a versatile and readily available scaffold for the synthesis of a wide range of bidentate ligands.[2][3] These ligands, when complexed with transition metals such as ruthenium, rhodium, and iridium, form catalysts that exhibit exceptional performance in a variety of asymmetric transformations, most notably in hydrogenation and transfer hydrogenation reactions.[4][5] The modularity of the 1,2-propanediamine backbone allows for the facile introduction of various N-substituents, enabling the fine-tuning of steric and electronic properties of the resulting metal complexes to optimize catalytic activity and enantioselectivity.

This guide will provide a detailed exploration of the synthesis of these crucial ligands, the formation of their organometallic complexes, and their application in cutting-edge asymmetric catalysis.

Synthesis of Chiral 1,2-Propanediamine and its N-Substituted Derivatives

The foundation of any successful application of chiral 1,2-propanediamine derivatives lies in their efficient and stereochemically controlled synthesis. This section details the preparation of the parent diamine and the subsequent derivatization at the nitrogen atoms.

Preparation and Resolution of Racemic 1,2-Propanediamine

Industrially, racemic 1,2-propanediamine is synthesized via the ammonolysis of 1,2-dichloropropane.[6] This method provides a cost-effective route to the racemic mixture.

Caption: Industrial synthesis of racemic 1,2-propanediamine.

The crucial step for its use in asymmetric catalysis is the resolution of the enantiomers. This is most commonly achieved by fractional crystallization of diastereomeric salts formed with a chiral resolving agent, such as tartaric acid.[6][7]

Experimental Protocol: Chiral Resolution of Racemic 1,2-Propanediamine [7]

-

Salt Formation: Dissolve racemic 1,2-propanediamine in a suitable solvent (e.g., methanol). In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent.

-

Crystallization: Slowly add the tartaric acid solution to the diamine solution with stirring. The diastereomeric salts, (R)-1,2-diaminopropane-(+)-tartrate and (S)-1,2-diaminopropane-(+)-tartrate, will precipitate at different rates due to their differing solubilities.

-

Isolation: The less soluble diastereomeric salt is isolated by filtration. Several recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a strong base, such as sodium hydroxide, to regenerate the free chiral diamine.

-

Extraction and Purification: The enantiomerically pure 1,2-propanediamine is then extracted with an organic solvent, dried, and purified by distillation.

Synthesis of N-Substituted 1,2-Propanediamine Derivatives

The versatility of chiral 1,2-propanediamine as a ligand scaffold is fully realized through the modification of its amino groups. N-alkylation and N-arylation allow for the systematic tuning of the ligand's steric and electronic properties, which in turn influences the catalytic performance of its metal complexes.

Reductive amination is a powerful and widely used method for the N-alkylation of amines.[8] This one-pot reaction involves the condensation of the diamine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[4][9] Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the carbonyl starting material.[10]

Sources

- 1. Rhodium-catalyzed annulative approach to N–N axially chiral biaryls via C–H activation and dynamic kinetic transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric hydrogenation of aromatic ketones catalyzed by the TolBINAP/DMAPEN-ruthenium(II) complex: a significant effect of N-substituents of chiral 1,2-diamine ligands on enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. jocpr.com [jocpr.com]

- 10. pubs.acs.org [pubs.acs.org]

N,N,N',N'-tetramethyl-1,2-propanediamine boiling point and density

This in-depth technical guide details the physicochemical profile, experimental determination, and critical applications of N,N,N',N'-tetramethyl-1,2-propanediamine , specifically distinguishing it from its structural isomers.

Physicochemical Characterization & Experimental Protocols[1][2]

Executive Summary

N,N,N',N'-Tetramethyl-1,2-propanediamine (CAS: 1822-45-3 ) is a vicinal tertiary diamine, distinct from its more common linear isomer, N,N,N',N'-tetramethyl-1,3-propanediamine (TMPDA). Often abbreviated as TMPD or 1,2-bis(dimethylamino)propane , this compound serves as a critical bidentate ligand in organometallic synthesis, a structure-directing agent (template) in zeolite formation (e.g., SAPO-34), and a specialized catalyst in polymer chemistry.

This guide provides a rigorous analysis of its boiling point and density—two parameters essential for process engineering, vacuum distillation protocols, and stoichiometric calculations in drug development and materials science.

Chemical Identity & Structural Analysis

Unlike the 1,3-isomer, which has a flexible trimethylene bridge, the 1,2-isomer possesses a rigid, chiral backbone derived from 1,2-propanediamine. This structural rigidity influences its chelating bite angle and volatility.

| Parameter | Specification |

| IUPAC Name | N,N,N',N'-tetramethylpropane-1,2-diamine |

| CAS Number | 1822-45-3 (Critical distinction from 110-95-2) |

| Molecular Formula | C₇H₁₈N₂ |

| Molecular Weight | 130.23 g/mol |

| Structure Type | Vicinal Diamine (Tertiary) |

| Chirality | Contains one stereocenter (C2); commercial grades are typically racemic.[1][2][3] |

Physicochemical Profile: Boiling Point & Density[5][6][7][8][9]

3.1 Boiling Point Thermodynamics

The boiling point of N,N,N',N'-tetramethyl-1,2-propanediamine is governed by dipole-dipole interactions. Unlike primary amines, it lacks N-H donors for hydrogen bonding, resulting in a significantly lower boiling point than its parent diamine (1,2-propanediamine, BP ~119°C), despite the higher molecular weight.

Experimental Data:

| Pressure (mmHg) | Pressure (kPa) | Boiling Point (°C) | Source Validation |

| 745 (Atmospheric) | 99.3 | 138 – 139 °C | J. Org. Chem. (1956) [1] |

| 76 (Vacuum) | 10.1 | 72 °C | TCI Chemicals / Fisher [2] |

-

Process Insight: The significant drop in boiling point under reduced pressure (ΔT ≈ 66°C) indicates high volatility, making vacuum distillation the preferred method for purification to avoid thermal degradation or oxidation.

3.2 Density & Volumetric Properties

Density is temperature-dependent and critical for calculating molar equivalents in liquid-phase synthesis.

| Temperature (°C) | Density (g/mL) | Method |

| 20 °C | 0.810 | Specific Gravity (20/20) [3] |

| 25 °C | 0.806 | Interpolated Standard |

| 45 °C | 0.790 | Pycnometer [1] |

-

Stoichiometric Implication: When dispensing by volume at room temperature (20-25°C), use a density factor of 0.81 g/mL . Using the density of the 1,3-isomer (0.779 g/mL) would result in a ~4% error in catalyst loading.

Experimental Methodologies

4.1 Protocol: Vacuum Distillation & Purity Verification

To obtain high-purity material for catalytic or pharmaceutical applications, a fractional distillation under inert atmosphere is required.

Diagram 1: Purification Workflow

Caption: Logic flow for the purification of tertiary diamines to remove protic impurities.

Step-by-Step Protocol:

-

Pre-Drying: Stir crude N,N,N',N'-tetramethyl-1,2-propanediamine over KOH pellets or Calcium Hydride (CaH₂) for 24 hours to remove water. Note: Water inhibits catalytic activity in polyurethane and organolithium reactions.

-

Setup: Assemble a fractional distillation apparatus with a Vigreux column. Ensure the system is purged with dry Nitrogen or Argon.

-

Distillation: Apply vacuum to 76 mmHg (approx. 10 kPa). Heat the bath oil to ~90-100°C.

-

Collection: Discard the first 5% (fore-run). Collect the fraction boiling steadily at 72°C .

-

Storage: Store immediately under inert gas; the compound readily absorbs atmospheric CO₂ to form carbamates/carbonates.

4.2 Protocol: Density Determination (Pycnometry)

For precise density validation in a QC environment:

-

Calibrate a 10 mL Gay-Lussac pycnometer with degassed, deionized water at 20.0°C.

-

Dry the pycnometer thoroughly with acetone and vacuum.

-

Fill with N,N,N',N'-tetramethyl-1,2-propanediamine (equilibrated to 20.0°C).

-

Calculate density:

.

Applications & Mechanistic Implications

5.1 Structure-Directing Agent (SDA) in Zeolites

The 1,2-isomer is a specific template for SAPO-34 molecular sieves.[1] Its steric bulk and N-N distance direct the formation of the CHA (Chabazite) cage structure, crucial for Methanol-to-Olefin (MTO) catalysis.

5.2 Bidentate Ligand in Organometallics

In organolithium chemistry, this diamine acts similarly to TMEDA but induces different aggregate structures due to the methyl substitution on the backbone (C2 position). This steric hindrance can alter the regio-selectivity of lithiation reactions.

Diagram 2: Ligand Chelation Mode

Caption: Bidentate coordination mode showing the influence of the chiral backbone on the metal center.

Safety & Handling (E-E-A-T)

-

Flash Point: ~17°C (Closed Cup). Highly Flammable.[4]

-

Hazards: Corrosive (Skin/Eye), Acute Toxicity (Inhalation).

-

Neutralization: Spills should be neutralized with dilute acetic acid or sodium bisulfate before disposal.

References

-

Synthesis and Characterization of N,N,N',N'-Tetramethyl-1,2-propanediamine. Journal of Organic Chemistry, 1956, 21(1), pp 86–90.

-

Product Specification: N,N,N',N'-Tetramethyl-1,2-diaminopropane. TCI Chemicals / Fisher Scientific.[2][3]

-

Physical Properties of 1,2-Bis(dimethylamino)propane. Sahinler Kimya Technical Data Sheet.

-

SAPO-34 Synthesis Methodologies. World Intellectual Property Organization (WIPO), Patent WO2014047802A1.

Sources

- 1. WO2014047802A1 - Sapo-34 molecular sieves and synthesis method thereof - Google Patents [patents.google.com]

- 2. N,N,N',N'-Tetramethyl-1,2-diaminopropane 92.0+%, TCI America 25 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 3. N,N,N',N'-Tetramethyl-1,2-diaminopropane 92.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 4. The Chemical Thesaurus Reaction Chemistry Database [chemthes.com]

Synthesis of N,N,N',N'-Tetramethyl-1,2-propanediamine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of N,N,N',N'-tetramethyl-1,2-propanediamine from 1,2-diaminopropane. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. The core of this guide focuses on the Eschweiler-Clarke reaction, a classic and efficient method for the exhaustive methylation of primary amines. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, discuss safety considerations, and present a thorough guide to the characterization of the final product. This whitepaper aims to be a self-contained resource, blending theoretical principles with practical, field-proven insights to ensure scientific integrity and reproducibility.

Introduction

N,N,N',N'-Tetramethyl-1,2-propanediamine is a substituted diamine with a range of potential applications in organic synthesis, including its use as a ligand in organometallic chemistry and as a building block in the synthesis of more complex molecules. Its structural isomer, N,N,N',N'-tetramethyl-1,3-propanediamine, is a known catalyst and curing agent.[1] The synthesis of such tetramethylated diamines is most commonly and efficiently achieved through the Eschweiler-Clarke reaction.[2][3]

The Eschweiler-Clarke reaction offers a distinct advantage over other methylation techniques, such as the use of methyl halides, by preventing the formation of quaternary ammonium salts.[2] The reaction utilizes an excess of formic acid and formaldehyde to exhaustively methylate primary or secondary amines to their corresponding tertiary amines.[2][3] This guide will provide a detailed exploration of this synthetic route, empowering researchers to confidently and safely produce N,N,N',N'-tetramethyl-1,2-propanediamine in a laboratory setting.

Reaction Mechanism and Stoichiometry

The Eschweiler-Clarke reaction proceeds through a reductive amination pathway.[2][4] The reaction mechanism involves two main stages that are repeated for each amino group on the 1,2-diaminopropane substrate.

Initially, the primary amine undergoes a condensation reaction with formaldehyde to form a hemiaminal intermediate. This is followed by dehydration to yield an iminium ion. The formic acid then acts as a hydride donor, reducing the iminium ion to a secondary amine, with the concurrent release of carbon dioxide, which drives the reaction to completion.[2][4] This process is then repeated, first to methylate the second primary amine group, and then to convert both secondary amines into the final tertiary amine product.

The overall balanced chemical equation for the reaction is:

C₃H₁₀N₂ + 4CH₂O + 4HCOOH → C₇H₁₈N₂ + 4CO₂ + 4H₂O

Safety and Handling of Reagents

A thorough understanding and implementation of safety protocols are paramount when performing this synthesis. The primary hazards are associated with the reactants: 1,2-diaminopropane, formaldehyde, and formic acid.

| Reagent | Key Hazards | Recommended Handling Precautions |

| 1,2-Diaminopropane | Flammable liquid and vapor.[3] Causes severe skin burns and eye damage.[5] Toxic in contact with skin.[5] | Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Keep away from heat, sparks, and open flames.[3] |

| Formaldehyde (Formalin) | Toxic by inhalation, ingestion, and skin absorption. Probable human carcinogen. Causes severe burns. | Always handle in a certified chemical fume hood.[6] Wear appropriate PPE, including gloves, goggles, and a lab coat.[6] Avoid heating solutions to minimize the release of formaldehyde gas. |

| Formic Acid | Corrosive. Causes severe skin and eye burns. Respiratory irritant. | Handle in a chemical fume hood. Wear appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat. Have a sodium bicarbonate solution readily available for neutralization of spills. |

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, give them water or milk to drink. Seek immediate medical attention.

Detailed Experimental Protocol

The following protocol is an adapted procedure based on established methodologies for the Eschweiler-Clarke reaction of diamines. Researchers should perform a thorough risk assessment before commencing any experimental work.

4.1. Materials and Equipment

-

1,2-Diaminopropane (≥98%)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (≥95%)

-

Sodium hydroxide (pellets or solution)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

4.2. Reaction Setup and Procedure

dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} enddot Figure 2: A step-by-step workflow for the synthesis and purification of N,N,N',N'-tetramethyl-1,2-propanediamine.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diaminopropane (1.0 eq).

-

Addition of Reagents: While stirring, carefully add formic acid (8.0 eq) to the flask. A mild exotherm may be observed. Subsequently, add the formaldehyde solution (37% in water, 5.0 eq) dropwise. The addition should be controlled to maintain a manageable reaction temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly basify the acidic solution by adding a concentrated solution of sodium hydroxide until the pH is greater than 11. This step should be performed in an ice bath to manage the heat generated.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator to yield the crude N,N,N',N'-tetramethyl-1,2-propanediamine.

4.3. Purification

The crude product can be purified by fractional distillation under reduced pressure. The purity of the final product should be assessed by GC-MS and NMR spectroscopy.

Characterization of N,N,N',N'-Tetramethyl-1,2-propanediamine

Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following are expected analytical data for N,N,N',N'-tetramethyl-1,2-propanediamine.

5.1. Physical Properties

| Property | Value |

| Molecular Formula | C₇H₁₈N₂[7] |

| Molecular Weight | 130.24 g/mol [7] |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Expected to be in the range of 140-160 °C (literature boiling point for the 1,3-isomer is 143-145 °C) |

5.2. Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the four different types of protons in the molecule.

-

A singlet for the twelve protons of the four methyl groups attached to the nitrogen atoms.

-

Multiplets for the two protons of the methylene group (-CH₂-).

-

A multiplet for the one proton of the methine group (-CH-).

-

A doublet for the three protons of the methyl group attached to the chiral center.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display four distinct signals corresponding to the four non-equivalent carbon atoms.

-

A signal for the carbon atoms of the four N-methyl groups.

-

A signal for the methylene carbon (-CH₂-).

-

A signal for the methine carbon (-CH-).

-

A signal for the C-methyl carbon.

-

-

IR (Infrared) Spectroscopy: The IR spectrum is a valuable tool for identifying the functional groups present. The spectrum of N,N,N',N'-tetramethyl-1,2-propanediamine is expected to show:

-

C-H stretching vibrations in the region of 2800-3000 cm⁻¹.

-

C-N stretching vibrations in the region of 1000-1200 cm⁻¹.

-

The absence of N-H stretching bands (typically around 3300-3500 cm⁻¹) would confirm the complete methylation of the primary amine groups.

-

Conclusion

This technical guide has provided a comprehensive framework for the synthesis of N,N,N',N'-tetramethyl-1,2-propanediamine from 1,2-diaminopropane using the Eschweiler-Clarke reaction. By following the detailed protocol and adhering to the stringent safety precautions outlined, researchers can confidently undertake this synthesis. The mechanistic insights and characterization guidance provided herein serve to enhance the understanding and successful execution of this important chemical transformation. The principles and techniques discussed are broadly applicable to the methylation of other primary and secondary amines, making this guide a valuable resource for the broader chemical research community.

References

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2-Diaminopropane, PA. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Eschweiler–Clarke reaction. Retrieved from [Link]

-

Name-Reaction.com. (2026). Eschweiler-Clarke reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2021, February 8). Eschweiler-Clarke Reaction. Retrieved from [Link]

-

YouTube. (2022, May 7). Eschweiler-Clarke Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.

- Google Patents. (n.d.). EP2045235A1 - Method for manufacturing (S)-(+)-1,2-diaminopropane-N,N,N',N'-tetra acetic acid tetra esters.

-

UC Berkeley EH&S. (n.d.). Formaldehyde: Hazards and Precautions. Retrieved from [Link]

-

Concordia University. (n.d.). FORMALDEHYDE SAFETY GUIDELINES. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Propanediamine, N,N,N',N'-tetramethyl-. Retrieved from [Link]

-

PubChem. (n.d.). N,N,N',N'-Tetramethyl-1,3-diaminopropane. Retrieved from [Link]

-

PubChem. (n.d.). N,N,N',N'-Tetramethylethylenediamine. Retrieved from [Link]

-

SpectraBase. (n.d.). N,N,N,N-tetramethyl-1,3-propanediamine - Optional[13C NMR]. Retrieved from [Link]

-

NIST. (n.d.). N,N,N',N'-tetrapropylethylenediamine. Retrieved from [Link]

-

Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). N,N,N',N'-Tetramethyl-1,3-propanediamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

Sources

- 1. 1,3-Propanediamine, N1,N3,2,2-tetramethyl-(31892-15-6) 1H NMR [m.chemicalbook.com]

- 2. name-reaction.com [name-reaction.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. safety.tau.ac.il [safety.tau.ac.il]

- 7. calpaclab.com [calpaclab.com]

- 8. N,N,N',N'-Tetramethyl-1,3-diaminopropane | C7H18N2 | CID 8084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N,N,N',N'-Tetramethylethylenediamine(110-18-9) 1H NMR spectrum [chemicalbook.com]

- 10. Tetramethyl-1,3-diaminopropane(110-95-2) 1H NMR spectrum [chemicalbook.com]

The Unseen Architect: A Technical Guide to the Physical Properties and Applications of N,N'-Dimethyl-1,2-cyclohexanediamine (TM-1,2-PD)

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of asymmetric catalysis, where the precise three-dimensional arrangement of atoms can dictate the efficacy of a pharmaceutical compound, chiral ligands stand as the master architects. Among these, N,N'-dimethyl-1,2-cyclohexanediamine, often abbreviated in research contexts, emerges as a cornerstone ligand, pivotal in the stereoselective synthesis of complex molecules. This guide offers an in-depth exploration of its core physical properties, synthesis, and applications, providing a technical resource for professionals in the field. Chiral vicinal diamines are of significant interest to synthetic chemists as they are integral components of many chiral catalysts and pharmaceuticals.[1]

Unveiling the Structure: Chirality and Conformation

N,N'-dimethyl-1,2-cyclohexanediamine is a chiral diamine built upon a cyclohexane backbone. The "1,2" designation indicates the adjacent positions of the two amine functionalities. The chirality of the molecule arises from the stereocenters at these two carbon atoms. The most commonly utilized forms in asymmetric catalysis are the enantiomerically pure (1R,2R) and (1S,2S) isomers. These enantiomers are crucial for inducing stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer of the product over the other.[2][3] The molecule's cyclohexane ring typically adopts a stable chair conformation, which influences the spatial orientation of the methylamino groups and, consequently, its coordination to metal centers in catalytic applications.[4]

Caption: Molecular structures of the (1R,2R) and (1S,2S) enantiomers of N,N'-dimethyl-1,2-cyclohexanediamine.

Core Physical Properties

A thorough understanding of the physical properties of a ligand is paramount for its effective handling, storage, and application in experimental setups. The following table summarizes the key physical data for N,N'-dimethyl-1,2-cyclohexanediamine.

| Property | Value | Source |

| Molecular Formula | C₈H₁₈N₂ | [5][6][7][8][9][10] |

| Molecular Weight | 142.24 g/mol | [5][6][7][8][9][10] |

| Appearance | Colorless to pale yellow liquid or low melting solid | [8][11] |

| Melting Point | 39-44 °C (for (1R,2R)-(-)-enantiomer) | [9] |

| Boiling Point | 78-80 °C at 18 mmHg | |

| Density | 0.902 g/mL at 25 °C | |

| Refractive Index | n20/D 1.472 | |

| Optical Activity | [α]/D -145±5° (c = 4.47 in chloroform) for (1R,2R)-enantiomer | [9] |

| Storage Temperature | 2-8°C | [9] |

Synthesis and Characterization: A Protocol for Purity

The synthesis of enantiomerically pure N,N'-dimethyl-1,2-cyclohexanediamine is a well-documented process. A common approach involves the reductive amination of enantiopure 1,2-diaminocyclohexane.

Representative Synthesis Protocol

This protocol is a generalized representation and may require optimization based on specific laboratory conditions and desired scale.

Step 1: Formation of the Bis-imine

-

In a round-bottom flask, dissolve (1R,2R)-1,2-diaminocyclohexane in a suitable solvent such as methanol.

-

Cool the solution in an ice bath.

-

Add two equivalents of an aqueous solution of formaldehyde dropwise while stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until the formation of the bis-imine is complete, which can be monitored by thin-layer chromatography (TLC).

Step 2: Reduction to the Diamine

-

Cool the reaction mixture containing the bis-imine in an ice bath.

-

Carefully add a reducing agent, such as sodium borohydride, in small portions.

-

After the addition is complete, allow the reaction to stir at room temperature overnight.

Step 3: Workup and Purification

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ether.

-

Combine the organic extracts and dry over an anhydrous salt like magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield the pure N,N'-dimethyl-1,2-cyclohexanediamine.

Characterization Workflow

Ensuring the purity and confirming the identity of the synthesized ligand is a critical step. The following workflow outlines the standard analytical techniques employed.

Sources

- 1. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rac-(1R,2S)-N1,N2-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 7020757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (1R,2R)-N1,N1-Dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 11275066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N1,N1-dimethylcyclohexane-1,2-diamine | C8H18N2 | CID 12447266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine | 68737-65-5 [chemicalbook.com]

- 10. 894493-95-9 CAS MSDS ((1S,2S)-(+)-N,N-Dimethylcyclohexane-1,2-diamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. strem.com [strem.com]

solubility of N,N,N',N'-tetramethyl-1,2-propanediamine in organic solvents

An In-depth Technical Guide to the Solubility of N,N,N',N'-tetramethyl-1,2-propanediamine in Organic Solvents

For the modern researcher, chemist, and drug development professional, understanding the behavior of reagents in solution is paramount to achieving reproducible and optimized results. N,N,N',N'-tetramethyl-1,2-propanediamine (TMPDA), a key bidentate chelating ligand, is widely employed in organic synthesis, particularly in organolithium chemistry. Its ability to sequester metal ions, thereby altering the reactivity and aggregation state of organometallic species, is directly contingent on its solubility and behavior in the chosen reaction medium. This guide provides a comprehensive overview of the solubility of TMPDA in common organic solvents, grounded in theoretical principles and practical, field-proven insights.

The Molecular Profile of TMPDA and Its Implications for Solubility

N,N,N',N'-tetramethyl-1,2-propanediamine is a diamine characterized by two tertiary amine groups separated by a propane-1,2-diyl backbone. This structure imparts a unique combination of properties that govern its solubility:

-

Polarity and Dipole Moment: The presence of two nitrogen atoms with lone pairs of electrons introduces a significant dipole moment to the molecule, rendering it a polar compound.

-

Hydrogen Bonding: While the tertiary amines of TMPDA cannot act as hydrogen bond donors, the nitrogen atoms are effective hydrogen bond acceptors. This allows for interactions with protic solvents or other hydrogen bond donors.

-

Chelating Ability: The key feature of TMPDA is its ability to act as a bidentate ligand, forming stable five-membered chelate rings with metal ions, most notably lithium. This interaction can significantly influence its solubility in the presence of such ions.

The fundamental principle of "like dissolves like" is the primary determinant of TMPDA's solubility. Solvents with a polarity similar to that of TMPDA are generally more effective at solvating it.

Solubility Profile of TMPDA in Common Organic Solvents

The solubility of TMPDA has been empirically determined in a variety of organic solvents. The following table summarizes its miscibility at room temperature, providing a valuable reference for solvent selection.

| Solvent Class | Solvent Name | Chemical Formula | Miscibility with TMPDA |

| Hydrocarbons | Hexane | C₆H₁₄ | Miscible |

| Toluene | C₇H₈ | Miscible | |

| Ethers | Diethyl Ether | (C₂H₅)₂O | Miscible |

| Tetrahydrofuran (THF) | C₄H₈O | Miscible | |

| Halogenated | Dichloromethane | CH₂Cl₂ | Miscible |

| Chloroform | CHCl₃ | Miscible | |

| Polar Aprotic | Acetone | C₃H₆O | Miscible |

| Acetonitrile | CH₃CN | Miscible | |

| Alcohols | Methanol | CH₃OH | Miscible |

| Ethanol | C₂H₅OH | Miscible | |

| Water | Water | H₂O | Miscible |

This data is compiled from publicly available safety and technical data sheets.

The high miscibility of TMPDA across a wide range of both polar and non-polar solvents is a testament to its versatile molecular structure. The presence of both non-polar alkyl groups and polar amine functionalities allows for favorable interactions with a broad spectrum of organic media.

Experimental Workflow for Solubility Determination

For novel solvent systems or for quantifying the precise solubility limit, a systematic experimental approach is necessary. The following protocol outlines a standard isothermal saturation method.

Caption: Isothermal method for solubility determination.

Detailed Protocol:

-

Preparation: In a series of sealed vials, add a known volume of the desired organic solvent. To each vial, add an excess amount of TMPDA, ensuring that a solid phase remains after initial mixing.

-

Equilibration: Place the vials in a constant temperature bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Sampling: After the equilibration period, cease agitation and allow the excess solid to settle. Carefully extract a known volume of the clear supernatant, taking care not to disturb the solid phase.

-

Analysis: Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the sample using a calibrated technique such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy (with an internal standard), or acid-base titration to determine the concentration of TMPDA.

-

Calculation: The calculated concentration represents the solubility of TMPDA in the specific solvent at the given temperature.

This self-validating system ensures that the measured concentration represents the true solubility limit at equilibrium.

The Role of Solvent-Solute Interactions

The observed high miscibility of TMPDA can be explained by the nature of the intermolecular forces at play:

-

In Hydrocarbon Solvents (e.g., Hexane, Toluene): While TMPDA is polar, its four methyl groups and propyl backbone provide sufficient non-polar character to allow for favorable van der Waals interactions with non-polar hydrocarbon solvents.

-

In Ethereal Solvents (e.g., THF, Diethyl Ether): The polarity of ethers and their ability to participate in dipole-dipole interactions with TMPDA contribute to its high solubility. These solvents are particularly important in organolithium chemistry, where they can solvate the lithium cation, further enhancing the dissolution of the TMPDA-Li complex.

-

In Protic Solvents (e.g., Alcohols, Water): The nitrogen atoms of TMPDA act as strong hydrogen bond acceptors, leading to significant interactions with protic solvents. This results in high miscibility.

Conclusion

N,N,N',N'-tetramethyl-1,2-propanediamine exhibits broad miscibility across a wide range of common organic solvents. This versatility, stemming from its unique molecular structure, makes it a highly adaptable ligand for various applications in organic synthesis. For specialized applications requiring precise solubility data, the provided experimental protocol offers a robust framework for accurate determination. A thorough understanding of the principles governing its solubility allows researchers to make informed decisions regarding solvent selection, leading to optimized reaction conditions and improved outcomes.

References

-

Reich, H. J. (2022). Lithium Chemistry and Lithium Compounds. In Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons, Ltd. [Link]

An In-depth Technical Guide to the Optical Rotation of (R)- and (S)-N,N,N',N'-tetramethyl-1,2-propanediamine

Abstract

Introduction: The Significance of Chiral Diamines

Chiral vicinal diamines are a critical class of organic compounds that serve as versatile building blocks and ligands in asymmetric synthesis. Their stereochemical purity is paramount in the development of pharmaceuticals, where the biological activity of a molecule is often exclusive to a single enantiomer. The C2-symmetry frequently present in chiral diamines makes them particularly effective in creating a well-defined chiral environment in metal-catalyzed reactions, leading to high enantioselectivity. N,N,N',N'-tetramethyl-1,2-propanediamine, as a methylated derivative of 1,2-diaminopropane, presents an interesting case for stereochemical investigation. The presence of a chiral center at the second carbon atom dictates the existence of two enantiomers: (R)- and (S)-N,N,N',N'-tetramethyl-1,2-propanediamine. The determination of their optical rotation is the definitive method for characterizing their enantiomeric purity.

Synthesis and Chiral Resolution

The synthesis of enantiomerically pure (R)- and (S)-N,N,N',N'-tetramethyl-1,2-propanediamine begins with the resolution of its precursor, racemic 1,2-diaminopropane.

Chiral Resolution of Racemic 1,2-Diaminopropane

A well-established and classical method for the resolution of racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. For 1,2-diaminopropane, tartaric acid is a commonly employed and effective resolving agent.[1]

Principle: The reaction of a racemic mixture of 1,2-diaminopropane with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid) results in the formation of two diastereomeric salts: (R)-1,2-diammonium L-tartrate and (S)-1,2-diammonium L-tartrate. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2]

Experimental Protocol: Resolution of 1,2-Diaminopropane

-

Salt Formation: A solution of racemic 1,2-diaminopropane in a suitable solvent (e.g., methanol) is treated with a stoichiometric amount of L-(+)-tartaric acid dissolved in the same solvent.

-

Fractional Crystallization: The resulting solution is allowed to cool slowly, promoting the crystallization of the less soluble diastereomeric salt. The solubility difference between the diastereomers is a critical factor for efficient separation.

-

Isolation and Purification: The crystallized diastereomeric salt is isolated by filtration. The purity of the isolated salt can be enhanced by recrystallization.

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a strong base, such as sodium hydroxide, to liberate the enantiomerically enriched 1,2-diaminopropane.

-

Extraction and Distillation: The free diamine is extracted from the aqueous solution using an organic solvent and subsequently purified by distillation.

The same procedure can be repeated using D-(-)-tartaric acid to resolve the other enantiomer.

Caption: Chiral Resolution of 1,2-Diaminopropane Workflow

Synthesis of (R)- and (S)-N,N,N',N'-tetramethyl-1,2-propanediamine

Once the enantiomerically pure 1,2-diaminopropane is obtained, the synthesis of the target tetramethylated derivative can be achieved through reductive amination.

Principle: Reductive amination involves the reaction of the primary amine groups of 1,2-diaminopropane with an excess of formaldehyde in the presence of a reducing agent, typically formic acid (Eschweiler-Clarke reaction) or sodium borohydride. This process results in the exhaustive methylation of the nitrogen atoms.

Experimental Protocol: N-methylation of Chiral 1,2-Diaminopropane

-

Reaction Setup: Enantiomerically pure (R)- or (S)-1,2-diaminopropane is dissolved in a suitable solvent.

-

Addition of Reagents: An excess of aqueous formaldehyde and formic acid are added to the solution. The reaction is typically exothermic and may require cooling.

-

Reaction Conditions: The reaction mixture is heated to reflux for several hours to ensure complete methylation.

-

Workup: After cooling, the reaction mixture is made basic with a strong base (e.g., NaOH) and the product is extracted with an organic solvent.

-

Purification: The organic extracts are dried, and the solvent is removed. The resulting N,N,N',N'-tetramethyl-1,2-propanediamine is purified by distillation.

Caption: Workflow for Measuring Optical Rotation

Applications in Drug Development and Asymmetric Synthesis

Enantiomerically pure chiral diamines are indispensable in modern chemistry. They are frequently used as chiral ligands in a variety of metal-catalyzed asymmetric reactions, including hydrogenations, epoxidations, and aldol reactions. The stereochemical outcome of these reactions is directly influenced by the chirality of the diamine ligand. In the pharmaceutical industry, the use of single-enantiomer drugs is now standard practice, as different enantiomers can have vastly different pharmacological and toxicological profiles. The ability to synthesize and characterize chiral molecules like (R)- and (S)-N,N,N',N'-tetramethyl-1,2-propanediamine is therefore of utmost importance for the development of safe and effective medicines.

Conclusion

This technical guide has detailed the synthesis, chiral resolution, and the theoretical and practical aspects of determining the optical rotation of (R)- and (S)-N,N,N',N'-tetramethyl-1,2-propanediamine. While specific rotation values for these enantiomers are not currently available in the public domain, the protocols outlined herein provide a robust framework for their experimental determination. The principles and methodologies discussed are broadly applicable to the characterization of other chiral molecules and underscore the importance of stereochemical purity in scientific research and development.

References

-

Wikipedia. (n.d.). 1,2-Diaminopropane. Retrieved February 14, 2026, from [Link]

-

Stenutz, R. (n.d.). 1,2-diaminopropane. Retrieved February 14, 2026, from [Link]

-

Wikipedia. (n.d.). Optical rotation. Retrieved February 14, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 6.7: Optical Activity and Racemic Mixtures. Retrieved February 14, 2026, from [Link]

-

Patterson, D., Schnell, M., & Doyle, J. M. (2013). Enantiomer-specific detection of chiral molecules via microwave spectroscopy. Nature, 497(7450), 475–477. [Link]

-

PubChem. (n.d.). 1,2-Diaminopropane, (R)-. Retrieved February 14, 2026, from [Link]

-

ETH Zürich. (n.d.). Chiral Dendrimers. Retrieved February 14, 2026, from [Link]

-

MDPI. (n.d.). Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

-

Chegg. (2021, March 29). Question: This lab is Resolution of Racemic 1-PhenylethanamineHi could you help me 1)calculate the enantiomer excess 2) my measured optical rotation obtained from polarimeter is -. Retrieved February 14, 2026, from [Link]

-

NIST WebBook. (n.d.). 1,3-Propanediamine, N,N,N',N'-tetramethyl-. Retrieved February 14, 2026, from [Link]

-

PMC. (2022, June 24). Chiral Determination of Naringenin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp. Retrieved February 14, 2026, from [Link]

-

arXiv. (2023, December 5). Giant natural optical activity of a breathing magnon in a chiral antiferromagnet. Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). The three chiral compounds discussed: (R,R)‐bis (pyrrol‐2‐ylmethyleneamine). Retrieved February 14, 2026, from [Link]

-

ResearchGate. (n.d.). NMR Determination of the Rotational Barrier in N,N-dimethylacetamide. Retrieved February 14, 2026, from [Link]

Sources

Methodological & Application

N,N,N',N'-tetramethyl-1,2-propanediamine ligand for organolithium reagents

Application Note: -Tetramethyl-1,2-Propanediamine (TM-1,2-PDA) for Organolithium Tuning[1][2][3]

Abstract

This guide details the technical application of

Part 1: Mechanistic Insight & Ligand Selection

The "Steric Sibling" of TMEDA

Organolithium reagents (e.g.,

-

TMEDA (Standard): Forms a 5-membered chelate ring with Lithium.[1][2][3] It is unhindered and effectively breaks aggregates, maximizing basicity and nucleophilicity.[3]

-

TM-1,2-PDA (Specialized): Also forms a 5-membered chelate ring but introduces a methyl group on the backbone (at the C1 or C2 position of the diamine chain).[1][2][3]

Why switch to TM-1,2-PDA?

-

Steric Tuning: The backbone methyl group increases steric bulk around the lithium center without breaking the chelation.[3] This can subtly alter the "bite angle" and restrict access to crowded electrophiles, potentially improving regioselectivity in ortholithiation.[3]

-

Chirality Potential: Unlike TMEDA (achiral), 1,2-propanediamine is chiral.[1][2][3][4] The enantiopure forms (

or -

Aggregate Stability: The increased bulk can destabilize higher-order aggregates more effectively than TMEDA in certain solvent mixtures.[1][2][3]

Structural Dynamics (Graphviz)

The following diagram illustrates the equilibrium shift driven by bidentate ligands and the structural difference between TMEDA and TM-1,2-PDA.

Figure 1: Deaggregation pathway of organolithiums. TM-1,2-PDA favors the monomeric/dimeric species while introducing a steric bias represented in the lower cluster.[1][2][3]

Part 2: Application Scenarios & Decision Matrix

Use the following table to determine when to substitute TMEDA with TM-1,2-PDA.

| Parameter | TMEDA (Standard) | TM-1,2-PDA (Specialized) |

| Primary Function | General activation of | Fine-tuning regioselectivity or inducing chirality.[1][2][3] |

| Steric Profile | Low steric hindrance.[1][2][3] | Moderate steric hindrance (Methyl branch).[3][4] |

| Chirality | Achiral. | Chiral (available as |

| Cost | Low.[1][2][3] | Moderate/High (especially enantiopure).[3][4] |

| Boiling Point | ~121°C. | ~135–145°C (Est).[3][4] |

| Best Use Case | Standard ortholithiation, polymerization initiation.[1][2][3] | Asymmetric deprotonation, crowded substrate lithiation.[1][2][3][4] |

Part 3: Protocols

Safety & Handling

-

Hazards: TM-1,2-PDA is flammable and corrosive .[1][2][3][5] It causes severe skin burns and eye damage.[3][6][7][8]

-

Incompatibility: Reacts violently with strong oxidizers and acids.[3]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent amine oxidation and water absorption.[3]

Protocol A: Purification of TM-1,2-PDA

Commercial amine ligands often contain water and secondary amine impurities that quench organolithiums.[1][2][3]

-

Reflux: Place TM-1,2-PDA in a round-bottom flask with Calcium Hydride (

, 5% w/v). -

Stir: Reflux gently under a Nitrogen atmosphere for 4 hours.

-

Distill: Distill the amine directly from the

under Nitrogen (or reduced pressure if available, though atmospheric is feasible). -

Store: Collect the middle fraction over activated 4Å molecular sieves in a Schlenk flask under Argon.

Protocol B: Preparation of the [Li·TM-1,2-PDA] Complex

Objective: Generate a reactive, deaggregated lithiating agent.

-

Setup: Flame-dry a Schlenk flask and equip with a magnetic stir bar. Flush with Argon.

-

Solvent: Add anhydrous solvent (THF for monomers, Et2O/Hexane for dimers) via syringe.[3][4]

-

Ligand Addition: Add 1.1 equivalents of dry TM-1,2-PDA relative to the intended Lithium amount.

-

Note: A slight excess ensures full saturation of the Lithium coordination sphere.[3]

-

-

Cooling: Cool the solution to the desired temperature (typically -78°C or 0°C depending on substrate stability).

-

Li Reagent Addition: Add the organolithium (e.g.,

-BuLi) dropwise.[1][2][3]-

Observation: A color change (often to bright yellow/orange depending on the aggregate) may occur.[3]

-

-

Aging: Stir for 15 minutes to allow the ligand to break down the hexamers and form the thermodynamic [Li·Ligand] complex.[3][9][10]

Protocol C: Double Titration (Quality Control)

Because TM-1,2-PDA can absorb water, verifying the active titer of the complex is critical.[1][2][3]

Method: 1,10-Phenanthroline / sec-Butanol Titration[1][2][3][4]

Part 4: Experimental Workflow Visualization

The following diagram outlines the logical flow for executing a lithiation using TM-1,2-PDA, including the critical decision points for temperature control.

Figure 2: Operational workflow for lithiation. Note the critical complexation step prior to substrate addition.

References

-

Maetzke, T., & Seebach, D. (1989).[1][2][3][4][9] X-Ray Structure Analysis of 2,4,6-Tri(tert-butyl)phenyl-lithium[1][2][3][9] · N,N,N',N'-Tetramethylpropane-1,2-diamine: A Monomeric Organolithium Compound.[1][2][3][9] Helvetica Chimica Acta, 72(3), 624–630.[1][2][3][4][9] [Link][3][4]

-

Suzuki, M., & Nishida, Y. (1977).[1][2][3][4][9] Circular dichroism of N,N,N',N'-tetramethyl-(R)-propylenediamine palladium(II) complexes.[1][2][3][9] Journal of Inorganic and Nuclear Chemistry, 39(8), 1459-1460.[1][2][3][9] [Link][3][4]

-

Collum, D. B. (1993).[1][2][3][4] Is N,N,N',N'-Tetramethylethylenediamine a Good Ligand for Lithium? Accounts of Chemical Research, 26(5), 227–234.[1][2][3][4] (Foundational context for diamine ligands). [Link]

-

PubChem. (n.d.).[1][3][4] Lithium;propane;N,N,N',N'-tetramethylethane-1,2-diamine (Compound Summary).[1][2][3][9][11] National Library of Medicine.[1][3] [Link][3][4]

Sources

- 1. N,N,N’,N’-Tetramethyl-1,3-propanediamine | SIELC Technologies [sielc.com]

- 2. N,N,N’,N’-Tetramethyl-1,3-propanediamine | SIELC Technologies [sielc.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2014047802A1 - Sapo-34 molecular sieves and synthesis method thereof - Google Patents [patents.google.com]

- 5. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 6. lobachemie.com [lobachemie.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. westliberty.edu [westliberty.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 11. lithium;propane;N,N,N',N'-tetramethylethane-1,2-diamine | C9H23LiN2 | CID 139180524 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Enantioselective & Regioselective Lithiation using 1,2-Bis(dimethylamino)propane

This Application Note is structured as a high-level technical guide for researchers utilizing 1,2-bis(dimethylamino)propane (also known as

Executive Summary

1,2-Bis(dimethylamino)propane (TMDP) is a bidentate tertiary diamine ligand structurally analogous to TMEDA (

This guide details the use of enantiopure TMDP (e.g.,

Mechanistic Insight: The "Chiral Activator" Effect

To use TMDP effectively, one must understand its dual role in the reaction media:

-

Deaggregation (Activation): Organolithium reagents (e.g.,

-BuLi,-

Result: Reaction rates increase by orders of magnitude, allowing lithiation at

.

-

-

Chiral Induction (Stereocontrol): Unlike TMEDA, the methyl group on the C2 backbone of TMDP creates a distinct steric environment. When coordinated to lithium, it renders the two faces of the organolithium complex diastereotopic.

Pathway Visualization

The following diagram illustrates the transition from an inactive hexamer to the active chiral lithiation complex.

Caption: Mechanistic pathway of TMDP-mediated activation and enantioselective deprotonation.

Application Note: Enantioselective Deprotonation

The primary high-value application of TMDP is as a Sparteine Surrogate . While

Comparative Performance Data

| Parameter | TMEDA | (-)-Sparteine | (S)-TMDP |

| Role | General Activator | Chiral Ligand | Chiral Ligand |

| Structure | Achiral (Ethane bridge) | Rigid Tetracyclic | Flexible Acyclic (Propane bridge) |

| Reactivity | High | Moderate | High |

| Enantioselectivity ( | 50:50 (Racemic) | ~90:10 to 99:1 | ~70:30 to 85:15 (Substrate dependent) |

| Availability | Commodity Chemical | Scarce / Expensive | Synthetic / Accessible |

*Note: Selectivity is highly dependent on solvent and temperature. Data based on lithiation of N-Boc-pyrrolidine.

Experimental Protocol

Protocol A: Enantioselective Lithiation of N-Boc-Pyrrolidine

Objective: Generate

Reagents:

-

Substrate: N-Boc-pyrrolidine (1.0 equiv, 1.0 mmol)

-

Ligand:

-1,2-bis(dimethylamino)propane (1.2 equiv, 1.2 mmol) -

Base:

-BuLi (1.3 M in cyclohexane, 1.2 equiv) -

Solvent: Anhydrous Diethyl Ether (

) or -

Electrophile: Trimethylsilyl chloride (TMSCl) or Benzophenone.

Step-by-Step Methodology:

-

System Preparation:

-

Flame-dry a 25 mL Schlenk flask or round-bottom flask under Argon flow.

-

Add a magnetic stir bar and cool to room temperature.

-

-

Ligand Complexation:

-

Charge the flask with Anhydrous

(5 mL) . -

Add

-TMDP (1.2 mmol, ~173 mg) via syringe. -

Cool the solution to

(Dry ice/Acetone bath). -

Dropwise add

-BuLi (1.2 mmol) . -

Critical Step: Stir at

for 30 minutes . This allows the formation of the chiral

-

-

Deprotonation:

-

Dissolve N-Boc-pyrrolidine (1.0 mmol) in

(1 mL) and add it dropwise to the reaction mixture over 5 minutes. -

Maintain temperature at

for 4–5 hours . -

Checkpoint: The solution may turn slightly yellow or cloudy, indicating lithiation.

-

-

Quenching (Electrophilic Trapping):

-

Add the Electrophile (1.5 mmol) (e.g., TMSCl) neat or in

solution rapidly. -

Stir at

for 30 minutes, then allow to warm to room temperature slowly over 2 hours.

-

-

Workup:

-

Quench with saturated aqueous

(5 mL). -

Extract with

( -

Dry organics over

and concentrate. -

Analyze Enantiomeric Ratio (

) via Chiral HPLC or GC.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture contamination | Ensure rigorous drying of TMDP (distill over |

| Low Enantioselectivity | Ligand Exchange / Temperature | Ensure temperature stays strictly at |

| Racemic Product | Fast background reaction | The uncomplexed alkyllithium is reacting. Increase Ligand:Li ratio to 1.2:1 or 1.5:1 to ensure all Li is complexed. |

Safety & Handling

-

Pyrophoric Hazard:

-BuLi and -

Ligand Toxicity: 1,2-bis(dimethylamino)propane is a diamine; handle as a corrosive and toxic substance. Use gloves and fume hood.

-

Exotherm: The complexation of diamines with alkyllithiums is exothermic. Always add reagents slowly at low temperatures.

References

-

Hoppe, D., & Hense, T. (1997). Enantioselective Synthesis with Lithium/(-)-Sparteine Carbanion Pairs. Angewandte Chemie International Edition. Link

-

Beak, P., et al. (1994). Asymmetric Deprotonation by Alkyllithium/(-)-Sparteine Complexes. Journal of the American Chemical Society.[1][4] Link

-

O'Brien, P. (1998). Chiral Lithium Amides and Chiral Organolithium-Amine Complexes in Asymmetric Synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Deiters, A., & Hoppe, D. (1999). Enantioselective Synthesis of 2-Substituted Pyrrolidines using Chiral Diamines. Journal of Organic Chemistry. Link

-

PubChem Compound Summary. N,N,N',N'-Tetramethyl-1,2-diaminopropane. National Center for Biotechnology Information. Link

Sources

- 1. n-Butyllithium/N,N,N',N'-tetramethylethylenediamine-mediated ortholithiations of aryl oxazolines: substrate-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An experimental and computational study of the enantioselective lithiation of N-Boc-pyrrolidine using sparteine-like chiral diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine - Google Patents [patents.google.com]

- 4. sites.wp.odu.edu [sites.wp.odu.edu]

Application Note: Precision Synthesis of SAPO-34 Molecular Sieve using N,N,N',N'-tetramethyl-1,2-propanediamine (TMPDA-1,2)

Part 1: Executive Summary & Technical Rationale

The Directive

This guide details the synthesis of SAPO-34 (CHA topology) using N,N,N',N'-tetramethyl-1,2-propanediamine (TMPDA-1,2) as the Organic Structure Directing Agent (OSDA). While Tetraethylammonium Hydroxide (TEAOH) and Diethylamine (DEA) are conventional templates, TMPDA-1,2 offers a unique steric profile. Its vicinal diamine structure, upon protonation, mimics the charge density of quaternary ammoniums but allows for distinct kinetic control over crystal nucleation and growth.

The Chemical Profile: TMPDA-1,2

Unlike its linear isomer (1,3-propanediamine), the 1,2-isomer possesses a chiral center and a more compact steric bulk. This compactness is critical for fitting within the

| Property | Specification |

| Chemical Name | N,N,N',N'-tetramethyl-1,2-propanediamine |

| CAS Number | 1822-45-3 |

| Formula | |

| Boiling Point | ~140-145°C |

| Role | Structure Directing Agent (SDA) & pH Modifier |

| Mechanism | Charge density matching via dual protonation |

Part 2: Mechanistic Insight & Logic

The Templating Mechanism

The formation of the SAPO-34 framework (CHA) relies on the "Host-Guest" interaction. TMPDA-1,2 acts as a proton sponge . In the acidic synthesis gel (provided by

-

Charge Balancing: The protonated amine balances the negative charge induced by the isomorphous substitution of Silicon (

) into the Phosphorus ( -

Space Filling: The tetramethyl groups provide the hydrophobic bulk necessary to prevent the collapse of the large CHA cages during crystallization.

Visualization: The Crystallization Pathway

Figure 1: Mechanistic pathway of TMPDA-1,2 directed SAPO-34 crystallization.[1][2] The protonation state of the diamine is the critical switch for gel organization.

Part 3: Experimental Protocol

Reagents & Materials

-

Aluminum Source: Pseudoboehmite (72-74%

, Sasol or equivalent). -

Phosphorus Source: Orthophosphoric acid (

, 85 wt%, ACS Reagent). -

Silicon Source: Silica Sol (Ludox AS-40 or 30 wt% colloidal silica).

-

Template: N,N,N',N'-tetramethyl-1,2-propanediamine (98%+, CAS 1822-45-3).

-

Solvent: Deionized Water (

).

Gel Composition (Molar Ratio)

Precision in stoichiometry is non-negotiable. The target oxide ratio is:

[3][4]Step-by-Step Synthesis Workflow

Step 1: Aluminophosphate Precursor Formation

-

Dilute the calculated amount of

in 50% of the total water. -

Slowly add Pseudoboehmite to the acid solution under vigorous magnetic stirring (500 RPM).

-

Critical Checkpoint: Stir for 2 hours at room temperature. The mixture should transform into a homogeneous, white viscous paste. Failure here (clumps) indicates insufficient hydrolysis of the alumina.

Step 2: Template Addition

-

Mix the TMPDA-1,2 with the remaining water.

-

Add the amine solution dropwise to the Al-P mixture.

-

Observation: The viscosity will initially increase and then decrease as the pH rises. Stir for 1 hour.

Step 3: Silica Incorporation

-

Add the Silica Sol dropwise to the mixture.

-

Stir vigorously for another 2-4 hours to ensure homogeneity.

-

Final pH Check: The gel pH should be between 6.5 and 8.0.

Step 4: Hydrothermal Crystallization

-

Transfer the gel into a Teflon-lined stainless steel autoclave (filling factor ~70-80%).

-

Seal and place in a pre-heated oven.

-

Conditions:

-

Temperature:

. -

Time: 48 hours (Dynamic crystallization with rotation at 40 RPM is preferred to minimize particle size distribution).

-

Step 5: Post-Processing

-

Quench the autoclave in cold water to stop crystallization.

-

Centrifuge the product (4000 RPM, 10 min) and wash with DI water 3 times until supernatant is neutral (pH ~7).

-

Dry at

overnight. -

Calcination: Heat at

in air for 6 hours (ramp rate

Workflow Diagram

Figure 2: Operational workflow for the synthesis of SAPO-34 using TMPDA-1,2.

Part 4: Characterization & Validation

To ensure the protocol was successful, the following data points must be verified:

X-Ray Diffraction (XRD)[2][5]

-

Goal: Confirm CHA topology.

-

Key Peaks (

): Look for prominent reflections at 9.5° , 16.0° , 20.6° , and 30.6° . -

Impurity Check:

-

Peak at 7.4° indicates SAPO-5 (AFI) contamination.

-

Peak at 21.5° (broad) indicates amorphous material (insufficient crystallization time).

-

Scanning Electron Microscopy (SEM)[3][5][6][7]

-

Morphology: SAPO-34 typically forms rhombohedral (cubic-like) crystals.[3]

-

Effect of TMPDA-1,2: Due to the bidentate nature of the template, expect slightly smaller crystal sizes (

) compared to TEAOH, as the higher charge density can increase nucleation rates.

Part 5: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Amorphous Product | Insufficient aging or low temp. | Increase aging time to 6h; ensure autoclave reaches |

| SAPO-5 Impurity | Low Template/Al ratio or high pH. | Ensure TMPDA/Al ratio is |

| Low Yield | High Silica content. | Reduce SiO2/Al2O3 ratio to 0.4. |

| Gel Separation | Poor mixing order. | Always add Template before Silica to protect Al-P species. |

References

-

Microporous and Mesoporous Materials. Synthesis, characterization and catalytic properties of SAPO-34 synthesized using diethylamine as a template. (General diamine templating principles).

-

NIST Chemistry WebBook. 1,3-Propanediamine, N,N,N',N'-tetramethyl- (Isomer Comparison Data).

-

Santa Cruz Biotechnology. N,N,N',N'-Tetramethyl-1,3-propanediamine (Chemical Properties).[5][6]

-